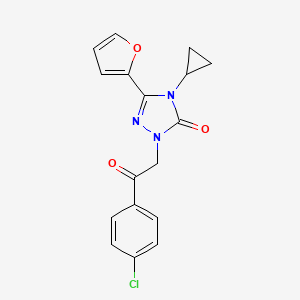
1-(2-(4-chlorophenyl)-2-oxoethyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazolone ring, which is a type of heterocyclic compound. The chlorophenyl and furanyl groups would be attached to this ring. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chlorophenyl, furanyl, and 1,2,4-triazolone groups. The chlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the furanyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the positions of the chlorophenyl, furanyl, and cyclopropyl groups on the 1,2,4-triazolone ring could influence properties like solubility, melting point, and stability .科学的研究の応用
Crystallographic Studies
The compound has been utilized in the study of crystal structures, particularly in the context of conazole fungicides. Research led by Gihaeng Kang et al. (2015) detailed the crystal structure of a related conazole fungicide, highlighting the intermolecular interactions that contribute to its solid-state organization. These findings help understand the compound's behavior and interactions at the molecular level, aiding in the development of new materials with desired properties (Gihaeng Kang, Jineun Kim, Eunjin Kwon, Tae Ho Kim, 2015).
Synthesis and Structural Characterization
Research by O. Şahin et al. (2014) on related triazole compounds involved X-ray diffraction techniques to determine their structure and characterized them using various spectroscopic methods. This work is crucial for the synthesis of new materials and understanding the molecular architecture and interactions of such compounds, potentially leading to applications in materials science and drug design (O. Şahin, C. Kantar, S. Şaşmaz, Nurhan Gümrükçüoğlu, O. Büyükgüngör, 2014).
Antifungal Applications
A novel compound in the 1,2,4-triazole class showed potential as an antifungal agent, according to T. Volkova et al. (2020). The study explored its physicochemical properties, revealing its solubility characteristics and suggesting its suitability for biological applications. Such research is vital for developing new antifungal agents with improved efficacy and solubility profiles (T. Volkova, I. Levshin, G. Perlovich, 2020).
Molecular Interactions and Bonding
The study of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives by Muhammad Naeem Ahmed et al. (2020) provided insights into the nucleophilic/electrophilic nature of certain functional groups in triazole derivatives. This research is significant for understanding molecular interactions, which is essential for designing molecules with specific properties for applications in catalysis, drug design, and materials science (Muhammad Naeem Ahmed, K. A. Yasin, Shahid Aziz, Saba Khan, M. Tahir, Diego M. Gil, A. Frontera, 2020).
Coordination Chemistry
Research on the synthesis and dielectric properties of a copper(II) coordination compound involving a related organic pesticide ligand was conducted by Jin Yang (2006). This work is crucial for the development of materials with specific dielectric properties, which can have applications in electronics and material science (Jin Yang, 2006).
将来の方向性
特性
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]-4-cyclopropyl-5-(furan-2-yl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-12-5-3-11(4-6-12)14(22)10-20-17(23)21(13-7-8-13)16(19-20)15-2-1-9-24-15/h1-6,9,13H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAGADUBHPPBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrimidin-2-amine](/img/structure/B2942690.png)
![5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2942691.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2942693.png)

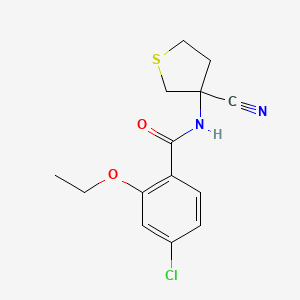
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2942696.png)
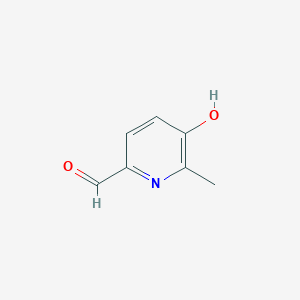
![Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide](/img/structure/B2942698.png)
![1-[2-(2,3-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2942699.png)
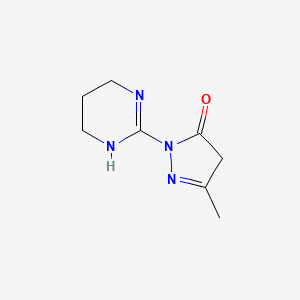

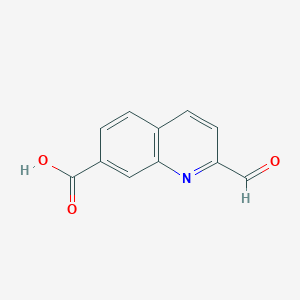
![3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2942711.png)